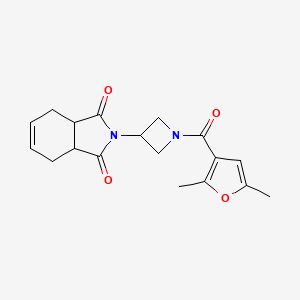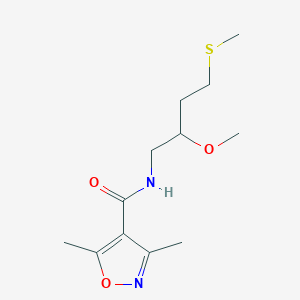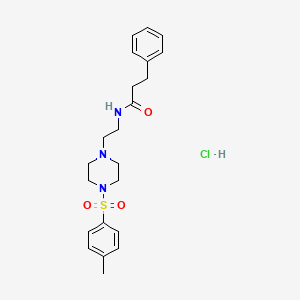
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide” is a complex organic molecule that contains several functional groups. These include a benzylsulfanyl group, a 1,3,4-thiadiazole ring, and a benzamide moiety with bromo and chloro substituents .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and heteroatoms. The thiadiazole ring, in particular, would introduce a degree of rigidity into the molecule, while the benzylsulfanyl and benzamide groups could potentially engage in various non-covalent interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromo and chloro substituents could potentially increase its density and boiling point compared to similar compounds without these substituents .Mécanisme D'action
The mechanism of action of BSCB is not fully understood. However, studies have suggested that BSCB exerts its biological activity by targeting specific signaling pathways. BSCB has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. BSCB has also been shown to activate the p53 pathway, which is responsible for cell cycle arrest and apoptosis. Additionally, BSCB has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BSCB has been shown to have various biochemical and physiological effects. In cancer cells, BSCB has been found to induce cell cycle arrest and apoptosis. BSCB has also been found to inhibit cell migration and invasion, which are essential for cancer metastasis. In addition, BSCB has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. BSCB has also been studied for its antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
BSCB has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is reasonably high. BSCB has also been found to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. However, BSCB has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity fully. Additionally, BSCB has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of BSCB. One potential direction is to investigate its use as a combination therapy with other anti-cancer agents. Studies have shown that combining BSCB with other agents can enhance its anti-cancer activity. Another potential direction is to explore its use as an anti-inflammatory agent in various inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action fully and to identify its molecular targets. Finally, studies are needed to optimize the synthesis process and improve the solubility of BSCB to facilitate its use in various experiments.
Conclusion:
In conclusion, BSCB is a promising chemical compound that has shown potential in various scientific research applications. Its anti-cancer, anti-inflammatory, and antimicrobial activities make it a valuable compound for further study. While there are some limitations to its use in lab experiments, its advantages make it a potentially safe and effective agent for various applications. Further studies are needed to fully elucidate its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
BSCB can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base, followed by the reaction with benzylamine. The final product is obtained after purification using column chromatography. The yield of BSCB is reported to be around 60%.
Applications De Recherche Scientifique
BSCB has shown promising results in various scientific research applications. One of the most significant applications of BSCB is in the field of cancer research. Studies have shown that BSCB has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. BSCB has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways. BSCB has also been studied for its potential use as an anti-inflammatory agent and as an antimicrobial agent.
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQREEFCEPMARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2922373.png)
![2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922376.png)
![2-fluoro-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2922377.png)

![4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2922379.png)

![N-(2-(diethylamino)ethyl)-3-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2922382.png)
![N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2922385.png)

![(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2922387.png)

![1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922391.png)

